Styphnic acid

概要

説明

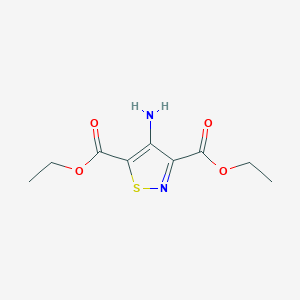

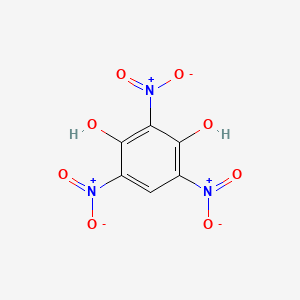

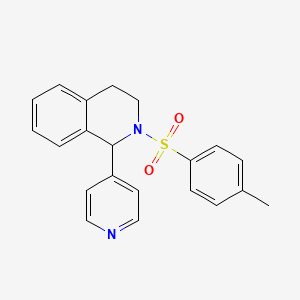

Styphnic acid, also known as 2,4,6-trinitro-1,3-benzenediol, is a yellow astringent acid that forms hexagonal crystals . It is used in the manufacture of dyes, pigments, inks, medicines, and explosives such as lead styphnate . It is itself a low-sensitivity explosive, similar to picric acid, but explodes upon rapid heating .

Synthesis Analysis

Styphnic acid can be prepared by the nitration of resorcinol with a mixture of nitric and sulfuric acid . The synthesis involves the establishment of a cold plasma reactor structure and the determination of efficiency in degradation of styphnic acid by cold plasma radiation under different experimental conditions .Molecular Structure Analysis

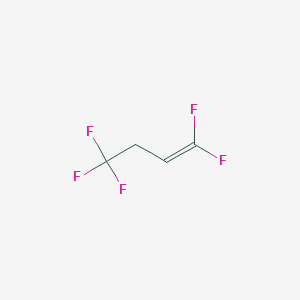

The molecular formula of Styphnic acid is C6H3N3O8 . Its average mass is 245.103 Da and its monoisotopic mass is 244.992020 Da .Chemical Reactions Analysis

Styphnic acid is a moderately strong acid, capable of displacing carbon dioxide from solutions of sodium carbonate . It may be reacted with weakly basic oxides, such as those of lead and silver, to form the corresponding salts .Physical And Chemical Properties Analysis

Styphnic acid has a density of 2.0±0.1 g/cm3 . Its boiling point is 292.6±40.0 °C at 760 mmHg . The enthalpy of vaporization is 55.3±3.0 kJ/mol . The flash point is 126.8±15.8 °C . The index of refraction is 1.750 .科学的研究の応用

Safety And Hazards

Styphnic acid is classified as an explosive, with division 1.1 . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

将来の方向性

A novel study on the degradation of styphnic acid from water by cold plasma technology has been presented . This includes the establishment of a cold plasma reactor structure and the determination of efficiency in degradation of styphnic acid by cold plasma radiation under different experimental conditions .

特性

IUPAC Name |

2,4,6-trinitrobenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O8/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17/h1,10-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHMHWIBCIYOAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058880 | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trinitroresorcinol appears as a yellowish, crystalline solid. Used as a priming agent. Very sensitive to heat. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently., Water or Solvent Wet Solid, Yellow solid; [Merck Index] Ellipsoid particles; [Olin Winchester Ammunition MSDS] | |

| Record name | TRINITRORESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styphnic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18388 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Styphnic acid | |

CAS RN |

82-71-3 | |

| Record name | TRINITRORESORCINOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12904 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styphnic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styphnic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styphnic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styphnic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYPHNIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4TJB1U00D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of styphnic acid?

A1: The molecular formula of styphnic acid is C6H3N3O8, and its molecular weight is 245.11 g/mol.

Q2: What are the spectroscopic characteristics of styphnic acid?

A2: Styphnic acid exhibits characteristic peaks in various spectroscopic techniques.

- FTIR: The presence of nitro groups (NO2) is confirmed by strong absorption bands around 1540 cm−1 and 1340 cm−1, corresponding to asymmetric and symmetric stretching vibrations, respectively. The hydroxyl groups (OH) show a broad absorption band around 3200 cm−1 due to O-H stretching vibrations. []

- UV-Vis: Aqueous solutions of styphnic acid display pH-dependent absorbance maxima. At pH 6.8–7.0, the molar absorptivity is (1.63 ± 0.03) × 104 L/mol·cm at the absorbance maxima. []

- ESI-MS: Studies using electrospray ionization mass spectrometry (ESI-MS) reveal characteristic fragmentation patterns for styphnic acid, including the loss of NO2, OH, O, NO, CO, CNO, and CNO2 groups. The "ortho effect," involving the transfer of a hydroxy hydrogen to oxygen followed by OH loss, is predominant. []

Q3: How stable is styphnic acid under various conditions?

A3: Styphnic acid exhibits varying stability depending on the conditions:

- Thermal Stability: TNR is thermally stable up to a certain temperature, beyond which it undergoes exothermic decomposition. The thermal decomposition behavior has been studied using techniques like DSC and TG-DTG. [, , ]

- Aqueous Stability: It is stable in water at ordinary temperatures but decomposes rapidly in boiling water. []

- pH Sensitivity: The chemical properties of styphnic acid are influenced by pH. For instance, its molar absorptivities and absorbance maxima in aqueous solutions are pH-dependent. []

Q4: What are the compatibility issues associated with styphnic acid?

A4: Being an explosive, TNR requires careful handling and storage. Specific compatibility data would depend on the intended application and should be determined through appropriate testing.

Q5: What are the primary applications of styphnic acid?

A5: Styphnic acid is primarily known for its use in:

- Explosives: It is a precursor to lead styphnate, a highly sensitive explosive widely used in detonators and primers for ammunition. [, ]

- Photocatalysis: N-doped titanium oxide photocatalysts prepared using styphnic acid have shown promise in degrading pollutants under UV and visible light irradiation. []

- Adsorption: Research indicates that activated carbon can effectively adsorb styphnic acid from aqueous solutions, with adsorption capacity influenced by factors such as surface area and surface oxygen content. [, ]

Q6: How can styphnic acid be removed from plant effluents?

A6: While the specific method wasn't detailed in the provided abstracts, the removal of styphnic acid from plant effluents is a concern addressed in environmental research. [] This likely involves techniques like adsorption, chemical treatment, or biodegradation.

Q7: Has computational chemistry been used to study styphnic acid?

A7: Yes, computational methods have been employed to study various aspects of styphnic acid and its derivatives:

- Structure and Energetics: Density functional theory (DFT) calculations have been used to investigate the electronic structure, absorption spectra, and thermodynamic properties of styphnic acid and its metal salts. []

- Thermal Decomposition: Computational studies have been used to understand the thermal decomposition mechanisms of TNR and its salts, providing insights into the reaction pathways and products formed. [, ]

- Heats of Formation: Computational approaches, such as isodesmic reactions and the Politzer approach, have been utilized to calculate the gas-phase and solid-state heats of formation for styphnic acid and its derivatives. []

Q8: How do structural modifications affect the properties of styphnic acid derivatives?

A8: Research suggests that:

- Metal Salt Formation: Forming metal salts with potassium, barium, or lead significantly impacts styphnic acid's electronic structure and thermodynamic properties. For instance, these salts tend to decrease enthalpy, entropy, free energy, and heat capacity with increasing temperature compared to pure styphnic acid. []

- Impact Sensitivity: A correlation between band gap and impact sensitivity has been observed for styphnic acid and its metal salts. []

- Position of Substituents: The position of nitro and hydroxyl groups influences the fragmentation pathways observed in ESI-MS, with the "ortho effect" being more pronounced in compounds with hydroxyl groups ortho to nitro groups. []

Q9: What are the known toxicological effects of styphnic acid and its derivatives?

A9: While specific toxicity data wasn't detailed in the abstracts, some information can be gleaned:

- Occupational Hazards: Tetrazene, a sensitizer used in combination with lead styphnate in detonators, is known to cause occupational asthma, rhinitis, and dermatitis. []

- Acute Toxicity: Studies on desensitized primer compounds, including styphnic acid and lead styphnate, revealed that acute toxicity to aquatic organisms (Daphnia magna, Lepomis macrochirus, and Pimephales promelas) was primarily attributed to the high pH resulting from the desensitization process. []

Q10: Are there any strategies for mitigating the environmental impact of styphnic acid?

A10: While detailed strategies weren't outlined in the abstracts, potential approaches for mitigating the environmental impact of styphnic acid could include:

- Developing environmentally friendly alternatives: Exploring less toxic and more biodegradable substitutes for TNR in its various applications, particularly in explosives. []

- Improving waste management practices: Implementing effective methods for treating and disposing of styphnic acid-containing waste to minimize its release into the environment. []

- Developing remediation technologies: Exploring techniques for removing or degrading styphnic acid from contaminated water and soil. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031807.png)

![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031808.png)

![2'-Methyl[1,1'-biphenyl]-3-ol](/img/structure/B3031810.png)